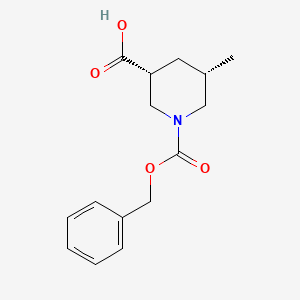

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYXQVSBDHHRLV-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

Formation of the Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The biological activity of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is primarily linked to its interaction with various biological macromolecules. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with promising results in inhibiting cell proliferation.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies.

Understanding these mechanisms requires further pharmacological studies and bioassays.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid against various bacterial strains. Results indicated significant inhibition of growth for certain Gram-positive bacteria, suggesting its potential as an antibiotic candidate.

Case Study 2: Anticancer Research

In vitro studies were conducted on cancer cell lines treated with this compound. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential role as an anticancer agent. Further research is needed to explore its mechanisms of action and efficacy in vivo.

Case Study 3: Neuroprotection

Research has shown that (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid exhibits neuroprotective effects in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates.

Mechanism of Action

The mechanism of action of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid are compared below with analogous compounds, focusing on substituents, protective groups, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Protective Groups: The Cbz group in the target compound offers orthogonal protection compared to Boc in analogs . Cbz is cleaved via hydrogenolysis, while Boc requires acidic conditions. Compounds with dual protection (e.g., Cbz + Boc in ) are advantageous for multi-step syntheses requiring selective deprotection.

Ring Size and Conformation :

- Piperidine (6-membered ring) derivatives exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs, affecting binding to biological targets .

- Pyrrolidine derivatives (e.g., ) may introduce ring strain, influencing reactivity and stability.

Substituent Effects :

- Methoxycarbonyl groups (e.g., ) increase polarity and water solubility compared to hydrophobic methyl or benzyl substituents.

- The carboxylic acid moiety in all compounds enables salt formation or coupling reactions, critical for drug delivery and prodrug design.

Stereochemical Considerations :

- The (3R,5S) configuration in the target compound contrasts with racemic mixtures (e.g., ), highlighting the importance of enantiopurity in pharmacological activity.

Table 2: Physicochemical Properties

*Predicted using analogous data from .

Biological Activity

(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is a chiral compound that belongs to a class of piperidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. This compound's unique structure, characterized by a benzyloxycarbonyl group and a methyl substituent, plays a crucial role in its interaction with biological macromolecules, influencing its pharmacodynamics and pharmacokinetics.

- IUPAC Name : (3R,5S)-1-((benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 2306246-26-2

- Purity : 97% .

The biological activity of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. As a piperidine derivative, it may exhibit:

- Antiproliferative Effects : Studies suggest that compounds with similar piperidine structures can inhibit the growth of cancer cells. For instance, benzoylpiperidine derivatives have shown significant antiproliferative activity against human breast and ovarian cancer cells .

- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes. For example, related piperidine compounds have been studied for their inhibitory effects on monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system .

Pharmacological Studies

Research indicates that the stereochemistry of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid significantly influences its biological activity. The (3R,5S) configuration enhances its interaction with biological targets, potentially leading to improved efficacy and safety profiles.

Case Studies

- Antiproliferative Activity :

-

Enzyme Interaction :

- Research on benzoylpiperidines revealed their competitive inhibition of MAGL, with IC50 values indicating potent activity (as low as 0.84 µM for optimized derivatives) . This highlights the potential of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid as a lead compound for further development.

Comparative Analysis

To better understand the uniqueness of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid within its class, the following table compares it to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Boc-4-methylpiperidine | Contains a Boc protecting group instead of benzyloxycarbonyl | Different protective group affects reactivity |

| 4-Methylpiperidine | Lacks additional functional groups | Simpler structure with potentially fewer interactions |

| (2S,5S)-2-benzylpiperidine | Benzyl group on a different carbon | Variations in stereochemistry influence activity |

| (3S,4R)-1-benzoyl-4-methylpiperidine | Contains a benzoyl group instead | Different functionalization alters biological effects |

The unique combination of stereochemistry and functional groups in (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid makes it particularly interesting for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid with high enantiomeric purity?

- Methodology : Utilize a stereoselective synthesis approach involving chiral catalysts (e.g., asymmetric hydrogenation) to control the stereochemistry at the 3R and 5S positions. Protect the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group early in the synthesis to prevent unwanted side reactions. Purification via recrystallization or chiral column chromatography ensures high enantiomeric excess (ee). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) with X-ray crystallography to confirm stereochemistry. For example, coupling constants in NMR can indicate axial/equatorial substituents on the piperidine ring. Comparison with known diastereomers (e.g., (3S,5R) isomers) or reference data from structurally analogous compounds (e.g., tert-butoxycarbonyl-protected derivatives) aids in assignment .

Q. What are the key stability considerations for storing (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Cbz group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability under varying pH can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks), with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can the compound’s reactivity with biological targets (e.g., enzymes or receptors) be systematically evaluated?

- Methodology : Perform molecular docking studies to predict binding modes to target proteins (e.g., proteases or kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition assays, use fluorogenic substrates to quantify IC values under physiological conditions .

Q. What computational strategies can predict the biological activity of derivatives of this compound?

- Methodology : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular dynamics (MD) simulations to assess conformational flexibility. Pair these with quantitative structure-activity relationship (QSAR) models trained on experimental bioactivity data to prioritize derivatives for synthesis .

Q. How can contradictory data regarding the compound’s stability under varying pH conditions be resolved?

- Methodology : Conduct parallel stability studies using orthogonal analytical techniques (e.g., HPLC, LC-MS, and NMR) to identify degradation pathways. For example, acidic conditions may hydrolyze the Cbz group, while alkaline conditions could decarboxylate the carboxylic acid moiety. Cross-reference results with structurally similar compounds (e.g., tert-butoxycarbonyl analogs) to isolate pH-dependent degradation mechanisms .

Q. What experimental designs are optimal for studying the compound’s role in multi-step synthetic pathways (e.g., peptide coupling or heterocycle formation)?

- Methodology : Use design of experiments (DoE) to optimize reaction parameters (e.g., coupling reagents, solvents, and temperatures). For peptide coupling, compare carbodiimide-based reagents (e.g., EDC/HOBt) with uronium salts (e.g., HATU) to maximize yield. Monitor intermediates via LC-MS to identify bottlenecks or side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.